molecular formula C11H9N3O2 B8687959 2-(4-Methyl-3-nitrophenyl)pyrimidine

2-(4-Methyl-3-nitrophenyl)pyrimidine

Cat. No.: B8687959
M. Wt: 215.21 g/mol
InChI Key: SMGUWXXRFHTHSI-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)pyrimidine is a useful research compound. Its molecular formula is C11H9N3O2 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-(4-methyl-3-nitrophenyl)pyrimidine

InChI

InChI=1S/C11H9N3O2/c1-8-3-4-9(7-10(8)14(15)16)11-12-5-2-6-13-11/h2-7H,1H3

InChI Key

SMGUWXXRFHTHSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a toluene (40 ml)-ethanol (40 ml) mixed solvent were added 4-methyl-3-nitrophenylboronic acid (2.66 g, 14.7 mmol), 2-bromopyrimidine (3.15 g, 19.81 mmol), tetrakis(triphenylphosphine)palladium(0) (1.01 g, 0.874 mmol) and sodium carbonate (3.93 g, 37.08 mmol), and the mixture was heated under reflux for 24 hr. The reaction mixture was cooled, diluted with ethyl acetate, washed with diluted aqueous sodium hydroxide solution and saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure to give a solid. This was purified by silica gel column chromatography (ethyl acetate-dichloromethane) to give the title compound (1.74 g, yield 55%) as a colorless solid.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step Two
Quantity
3.15 g
Type
reactant
Reaction Step Two
Quantity
3.93 g
Type
reactant
Reaction Step Two
Quantity
1.01 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
55%

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